molecular formula C24H18N4OS B11672118 N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide

Cat. No.: B11672118
M. Wt: 410.5 g/mol
InChI Key: WBFHKPDEMRYZJN-AFUMVMLFSA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide is a complex organic compound that features a unique combination of anthracene, benzimidazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide typically involves a multi-step process:

    Formation of the Anthracene Derivative: The starting material, anthracene, is subjected to a formylation reaction to introduce a formyl group at the 9-position, yielding anthracene-9-carbaldehyde.

    Synthesis of Benzimidazole Derivative: 1H-benzimidazole-2-thiol is synthesized through the condensation of o-phenylenediamine with carbon disulfide.

    Condensation Reaction: The anthracene-9-carbaldehyde is then reacted with 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide under acidic or basic conditions to form the final product, N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique photophysical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide involves its interaction with biological macromolecules:

    DNA Binding: The anthracene moiety intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting replication and transcription.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds like anthracene-9-carbaldehyde and anthracene-9-carboxylic acid.

    Benzimidazole Derivatives: Compounds such as 2-mercaptobenzimidazole and benzimidazole-2-thiol.

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide is unique due to its combination of anthracene and benzimidazole moieties, which confer distinct photophysical and biological properties. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

Molecular Formula

C24H18N4OS

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C24H18N4OS/c29-23(15-30-24-26-21-11-5-6-12-22(21)27-24)28-25-14-20-18-9-3-1-7-16(18)13-17-8-2-4-10-19(17)20/h1-14H,15H2,(H,26,27)(H,28,29)/b25-14+

InChI Key

WBFHKPDEMRYZJN-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CSC4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CSC4=NC5=CC=CC=C5N4

Origin of Product

United States

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